

Carcinogenic Potential of Bis(2-ethyloctyl) Phthalate: A Technical Guide

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Compound of Interest		
Compound Name:	Bis(2-ethyloctyl) phthalate	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethyloctyl) phthalate, more commonly known as Di(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer that has come under scrutiny for its potential carcinogenic effects. This technical guide provides an in-depth analysis of the carcinogenic potential of DEHP, targeted at researchers, scientists, and professionals in drug development. It synthesizes findings from pivotal in vivo and in vitro studies, details the experimental protocols of these key studies, and presents quantitative data in a structured format for comparative analysis. Furthermore, this guide elucidates the primary signaling pathways implicated in DEHP-mediated carcinogenesis through detailed diagrams, offering a comprehensive resource for understanding the toxicological profile of this compound.

Introduction

Bis(2-ethyloctyl) phthalate (DEHP) is a manufactured chemical, primarily used to impart flexibility to polyvinyl chloride (PVC) products. Its ubiquitous presence in consumer goods, from medical devices to food packaging, has led to widespread human exposure.[1][2] Regulatory bodies have classified DEHP's carcinogenic potential based on extensive animal studies. The International Agency for Research on Cancer (IARC) has classified DEHP as "possibly carcinogenic to humans" (Group 2B), and the U.S. Environmental Protection Agency (EPA) has categorized it as a "probable human carcinogen" (Group B2).[1][3] The U.S. Department of



Health and Human Services (DHHS) also lists DEHP as "reasonably anticipated to be a human carcinogen."[1]

The primary mechanism of DEHP-induced carcinogenicity in rodents is considered to be non-genotoxic, with the activation of the peroxisome proliferator-activated receptor alpha (PPARα) playing a central role.[2][4][5][6] However, the relevance of these findings to human health remains a subject of ongoing research and debate.[2][4][6] This guide will delve into the experimental evidence and molecular mechanisms underlying the carcinogenic potential of DEHP.

In Vivo Carcinogenicity Studies

Long-term rodent bioassays have been instrumental in characterizing the carcinogenic potential of DEHP. The most definitive of these was conducted by the National Toxicology Program (NTP).

NTP Rodent Bioassay (NTP TR-217)

A comprehensive bioassay of DEHP was conducted by feeding diets containing the chemical to F344 rats and B6C3F1 mice for 103 weeks.[7]

- Test Species: Fischer 344 (F344) rats and B6C3F1 mice, 50 of each sex per group.[7]
- Administration: DEHP was administered in the diet.[7]
- Dosage:
 - Rats: 0 (control), 6,000, or 12,000 ppm.[7]
 - Mice: 0 (control), 3,000, or 6,000 ppm.[7]
- Duration: 103 weeks.[7]
- Endpoints: The study evaluated survival, body weight, and the incidence of neoplastic and non-neoplastic lesions in a wide range of tissues.[7]

The study provided clear evidence of the carcinogenicity of DEHP in both rats and mice, primarily targeting the liver.



Table 1: Incidence of Hepatocellular Carcinomas in F344 Rats and B6C3F1 Mice from NTP TR-217[7]

Species	Sex	Dietary Concentration (ppm)	Incidence of Hepatocellular Carcinomas	P-value
Rat	Male	0 (Control)	1/50 (2%)	-
6,000	1/49 (2%)	-		
12,000	5/49 (10%)	-	_	
Rat	Female	0 (Control)	0/50 (0%)	-
6,000	2/49 (4%)	-		
12,000	8/50 (16%)	0.003	_	
Mouse	Male	0 (Control)	9/50 (18%)	-
3,000	14/48 (29%)	-		
6,000	19/50 (38%)	0.022	_	
Mouse	Female	0 (Control)	0/50 (0%)	-
3,000	7/50 (14%)	0.006		
6,000	17/50 (34%)	<0.001	-	

Note: The NTP report also noted a significant positive trend for hepatocellular carcinomas in female rats (P=0.002) and in male (P=0.018) and female (P<0.001) mice.[7]

In addition to liver tumors, a statistically significant increase in the combined incidence of hepatocellular carcinomas or neoplastic nodules was observed in male rats.[7] The study also reported degeneration of the seminiferous tubules in high-dose male rats and mice.[7]

In Vitro Transformation Assays

Cell transformation assays (CTAs) are in vitro methods used to assess the carcinogenic potential of chemicals. DEHP has been evaluated in several CTA models, with varying results.



BALB/c 3T3 Cell Transformation Assay

The BALB/c 3T3 assay utilizes an immortalized mouse fibroblast cell line to assess morphological transformation.

- Cell Line: BALB/c 3T3 A31-1-1 clone.[1][3]
- Treatment: Cells are typically exposed to a range of DEHP concentrations for a defined period (e.g., 72 hours).[8]
- Culture: Following treatment, the cells are cultured for several weeks to allow for the development of transformed foci.[8]
- Endpoint: The assay measures the formation of morphologically transformed foci, which are characterized by a loss of contact inhibition, piling up of cells, and a disorganized growth pattern.[9]
- Scoring: Foci are fixed, stained, and counted. A significant increase in the number of transformed foci compared to the solvent control indicates a positive result.[8]

One study reported that DEHP treatment did not induce transformation in BALB/c 3T3 cells, though it did cause significant modulation of several signaling pathways.[1]

Syrian Hamster Embryo (SHE) Cell Transformation Assay

The SHE assay uses primary, diploid cells and is considered to be a sensitive model for detecting both genotoxic and non-genotoxic carcinogens.

- Cell Type: Primary Syrian hamster embryo cells.[10]
- Treatment: Cells are exposed to various concentrations of DEHP for a specific duration (e.g., 24 hours or 7 days).[11]
- Culture: After treatment, the cells are cultured for approximately 7-8 days to allow for colony formation.[10]



- Endpoint: The assay assesses the morphological transformation of colonies. Transformed colonies exhibit a criss-cross, piled-up, and random orientation of cells at the colony periphery.[10]
- Scoring: Colonies are fixed, stained, and scored for morphological transformation. A statistically significant increase in the transformation frequency is indicative of a positive response.[10]

Studies have shown that DEHP can induce morphological transformation in SHE cells.[2]

Molecular Mechanisms of Carcinogenesis

The carcinogenic effects of DEHP are believed to be mediated through multiple signaling pathways.

PPARα Activation

The primary and most well-studied mechanism for DEHP-induced hepatocarcinogenesis in rodents is the activation of PPAR α by its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP).[12][13]

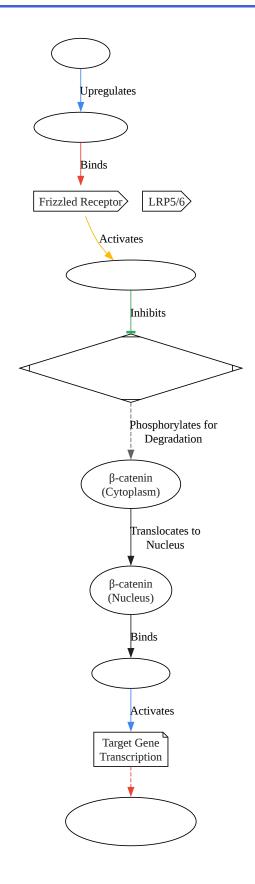
Caption: PPARa activation by DEHP metabolite MEHP.

Activation of PPARα leads to the transcription of genes involved in fatty acid metabolism, cell proliferation, and a decrease in apoptosis, collectively contributing to the development of liver tumors in rodents.[4][5][6]

Wnt/β-catenin Signaling Pathway

DEHP has been shown to activate the Wnt/ β -catenin signaling pathway, which is a critical regulator of cell proliferation and differentiation.





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Caption: Modulation of the TGF-β signaling pathway by DEHP.



DEHP exposure can lead to increased expression of TGF-β1, which in turn activates the Smad signaling cascade, promoting cell proliferation, migration, and EMT, processes that are crucial in cancer progression. [6]

Notch Signaling Pathway

The Notch signaling pathway is another fundamental pathway that governs cell fate decisions. DEHP has been implicated in the modulation of this pathway.



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Caption: DEHP's influence on the Notch signaling pathway.

DEHP exposure has been shown to upregulate the expression of Notch pathway molecules, which can lead to altered cell proliferation and differentiation, contributing to its toxic and potentially carcinogenic effects. [1]

Conclusion

The carcinogenic potential of Bis(2-ethyloctyl) phthalate has been extensively studied, with robust evidence from rodent bioassays demonstrating its ability to induce tumors, particularly in the liver. The primary mechanism in rodents is believed to be the non-genotoxic activation of PPAR α by its metabolite, MEHP. However, emerging evidence suggests the involvement of other critical signaling pathways, including Wnt/ β -catenin, TGF- β , and Notch, indicating a multifaceted mechanism of action. While the direct extrapolation of these findings to human cancer risk remains an area of active investigation, the data presented in this technical guide provides a crucial foundation for researchers, scientists, and drug development professionals to



understand the carcinogenic profile of DEHP and to inform risk assessment and the development of safer alternatives. Further research is warranted to fully elucidate the human-relevance of these mechanisms.

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